molecular formula C14H14F3NO3S B8444767 (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid

Katalognummer: B8444767
Molekulargewicht: 333.33 g/mol
InChI-Schlüssel: OLYRJSZMXDZDLY-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a trifluoromethyl group and a methylthio substituent, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindolinone core, introduction of the trifluoromethyl group, and incorporation of the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the methylthio group may modulate its reactivity and stability. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-4-(Methylthio)-2-(1-oxo-4-methylisoindolin-2-yl)butanoic acid
  • (S)-4-(Methylthio)-2-(1-oxo-4-chloroisoindolin-2-yl)butanoic acid
  • (S)-4-(Methylthio)-2-(1-oxo-4-bromoisoindolin-2-yl)butanoic acid

Uniqueness

Compared to similar compounds, (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties

Eigenschaften

Molekularformel

C14H14F3NO3S

Molekulargewicht

333.33 g/mol

IUPAC-Name

(2S)-4-methylsulfanyl-2-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]butanoic acid

InChI

InChI=1S/C14H14F3NO3S/c1-22-6-5-11(13(20)21)18-7-9-8(12(18)19)3-2-4-10(9)14(15,16)17/h2-4,11H,5-7H2,1H3,(H,20,21)/t11-/m0/s1

InChI-Schlüssel

OLYRJSZMXDZDLY-NSHDSACASA-N

Isomerische SMILES

CSCC[C@@H](C(=O)O)N1CC2=C(C1=O)C=CC=C2C(F)(F)F

Kanonische SMILES

CSCCC(C(=O)O)N1CC2=C(C1=O)C=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.